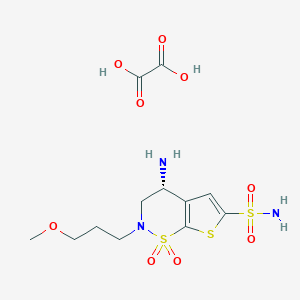

N-desethyl Brinzolamide (oxalate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its chemical structure consists of a thieno[3,2-e]-1,2-thiazine-6-sulfonamide, 1,1-dioxide core with a monoethanedioate moiety.

- The compound is a derivative of brinzolamide, which is commonly used to treat glaucoma and ocular hypertension .

N-desethyl Brinzolamide (oxalate): is an active metabolite of the carbonic anhydrase (CA) inhibitor .

Preparation Methods

- The synthetic route to N-desethyl Brinzolamide (oxalate) involves modifications of the parent compound, brinzolamide.

- Unfortunately, specific synthetic methods and reaction conditions for its preparation are not readily available in the literature.

- Industrial production methods likely follow similar principles, but proprietary details remain undisclosed.

Chemical Reactions Analysis

- N-desethyl Brinzolamide (oxalate) may undergo various reactions typical of sulfonamides and thiazines.

- Common reactions include oxidation , reduction , and substitution .

- Reagents and conditions depend on the specific transformation.

- Major products formed during these reactions would be derivatives of the parent compound.

Scientific Research Applications

Biology: Investigating its effects on cellular processes, enzyme inhibition, and metabolic pathways.

Medicine: Understanding its pharmacokinetics, toxicity, and therapeutic potential.

Industry: Exploring applications in pharmaceuticals and materials science.

Mechanism of Action

- N-desethyl Brinzolamide (oxalate) likely inhibits carbonic anhydrase enzymes (CAII and CAIV) similarly to brinzolamide.

- These enzymes play a role in maintaining acid-base balance and fluid secretion.

- By inhibiting CA, the compound reduces intraocular pressure, making it useful in treating glaucoma.

Comparison with Similar Compounds

- Unfortunately, detailed comparisons with similar compounds are scarce in the literature.

- Further research is needed to highlight its uniqueness and identify closely related analogs.

Properties

Molecular Formula |

C12H19N3O9S3 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

(4R)-4-amino-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide;oxalic acid |

InChI |

InChI=1S/C10H17N3O5S3.C2H2O4/c1-18-4-2-3-13-6-8(11)7-5-9(20(12,14)15)19-10(7)21(13,16)17;3-1(4)2(5)6/h5,8H,2-4,6,11H2,1H3,(H2,12,14,15);(H,3,4)(H,5,6)/t8-;/m0./s1 |

InChI Key |

SADPWQTWTRQXLQ-QRPNPIFTSA-N |

Isomeric SMILES |

COCCCN1C[C@@H](C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O |

Canonical SMILES |

COCCCN1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)N.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromophenyl)-N-[3-(methylamino)-1,4-dioxonaphthalen-2-yl]acetamide](/img/structure/B10823028.png)

![(2Z)-2-[(2E,4E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B10823030.png)

![4-[(E,2R,5S)-2-hydroxy-5-methyl-7-[(3S,4Z,6E,10E)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823037.png)

![4-[2-(2-Benzyloxycarbonylamino-3-methyl-butyrylamino)-4-methyl-pentanoylamino]-5-(2-oxo-pyrrolidin-3-yl)-pent-2-enoic acid ethyl ester](/img/structure/B10823043.png)

![N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride](/img/structure/B10823057.png)

![1H-Benz[e]indolium, 2-[5-[3-(5-carboxypentyl)-1,3-dihydro-1,1-dimethyl-6,8-disulfo-2H-benz[e]indol-2-ylidene]-1,3-pentadien-1-yl]-3-ethyl-1,1-dimethyl-6,8-disulfo-, inner salt](/img/structure/B10823072.png)

![4-[(Z)-2-hydroxy-5-methyl-7-[(4Z,10Z)-3-methyl-12-oxo-1-oxacyclododeca-4,6,10-trien-2-yl]-4-oxooct-6-enyl]piperidine-2,6-dione](/img/structure/B10823073.png)